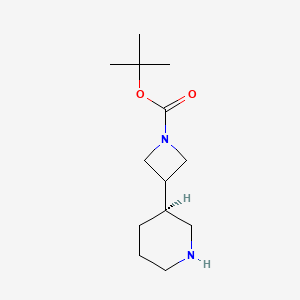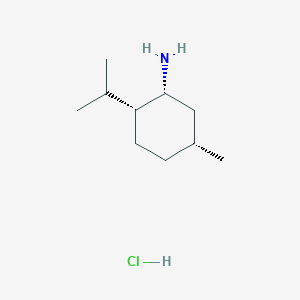
1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione is a complex organic compound with a unique structure that includes an acridine core, a dimethylaminoethyl group, and a thione functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones under acidic conditions.
Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-N,N-dimethylethylamine.
Thione Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or further to a sulfide using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted acridine derivatives.
科学的研究の応用
1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of 1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione involves its interaction with biological macromolecules:
DNA Intercalation: The acridine core intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Topoisomerase Inhibition: The compound inhibits topoisomerase enzymes, which are essential for DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Acridine Orange: A similar compound used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Quinacrine: An acridine derivative used as an antimalarial drug.
Uniqueness
1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione is unique due to its combination of a dimethylaminoethyl group and a thione functional group, which imparts distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific interactions with biological macromolecules and electronic materials.
特性
CAS番号 |
847789-67-7 |
|---|---|
分子式 |
C18H21N3S |
分子量 |
311.4 g/mol |
IUPAC名 |
1-[2-(dimethylamino)ethylamino]-10-methylacridine-9-thione |
InChI |
InChI=1S/C18H21N3S/c1-20(2)12-11-19-14-8-6-10-16-17(14)18(22)13-7-4-5-9-15(13)21(16)3/h4-10,19H,11-12H2,1-3H3 |
InChIキー |
IJYIDNUMFLLJTM-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=S)C3=C(C=CC=C31)NCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]-](/img/structure/B12941004.png)
![Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]-](/img/structure/B12941014.png)
![Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1'-cyclopropan]-7(6H)-one](/img/structure/B12941018.png)




![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide](/img/structure/B12941054.png)
![8-Chloro-N-(2,6-dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12941059.png)




